An In-depth Technical Guide to 2-hydroxy-9H-carbazole-3-carboxylic acid: Physicochemical Properties, Synthesis, and Spectroscopic Characterization
An In-depth Technical Guide to 2-hydroxy-9H-carbazole-3-carboxylic acid: Physicochemical Properties, Synthesis, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, widely recognized for their diverse applications in medicinal chemistry, materials science, and pharmaceuticals.[1] Their rigid, planar structure and electron-rich nature impart unique photophysical and biological properties. Among the vast family of carbazole derivatives, 2-hydroxy-9H-carbazole-3-carboxylic acid is a molecule of interest due to the presence of key functional groups—a hydroxyl group and a carboxylic acid moiety—on the carbazole framework. These functionalities provide sites for further chemical modification and can significantly influence the molecule's solubility, binding interactions, and overall biological activity.
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-hydroxy-9H-carbazole-3-carboxylic acid. It is designed to be a valuable resource for researchers and scientists engaged in drug discovery and development, offering insights into its molecular characteristics, a plausible synthetic pathway, and a detailed analysis of its expected spectroscopic features. While experimental data for this specific molecule is limited in the public domain, this guide synthesizes available information on closely related analogues and fundamental chemical principles to provide a robust predictive profile.
Molecular Identity and Structure
2-hydroxy-9H-carbazole-3-carboxylic acid is an aromatic heterocyclic compound. The core structure consists of a carbazole nucleus, which is a tricyclic system with two benzene rings fused to a central pyrrole ring.[2] The molecule is further functionalized with a hydroxyl (-OH) group at the 2-position and a carboxylic acid (-COOH) group at the 3-position of the carbazole ring.
Chemical Structure:
Figure 1: Chemical structure of 2-hydroxy-9H-carbazole-3-carboxylic acid.
Table 1: Compound Identity
| Identifier | Value | Source |
| Chemical Name | 2-hydroxy-9H-carbazole-3-carboxylic acid | IUPAC |
| CAS Number | 14501-64-5 | [3] |
| Molecular Formula | C₁₃H₉NO₃ | [3] |
| Molecular Weight | 227.22 g/mol | [3] |
| InChI Key | JSCNDCWUFHAJQL-UHFFFAOYSA-N | [4] |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(N2)C=C(C(=C3)C(=O)O)O |
Physicochemical Properties
The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for 2-hydroxy-9H-carbazole-3-carboxylic acid is scarce, a number of properties have been predicted based on its structure.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Density | 1.546 g/cm³ | [3] |
| Boiling Point | 530.9 °C at 760 mmHg | [3] |
| Flash Point | 274.9 °C | [3] |
| Refractive Index | 1.841 | [3] |
| Vapor Pressure | 4.22E-12 mmHg at 25°C | [3] |
| LogP (o/w) | 3.23 | [4] |
Melting Point (Experimental Estimation):
Solubility Profile:
The solubility of a compound is a key determinant of its bioavailability. The carbazole ring system is inherently nonpolar and thus has low solubility in water.[5] However, the presence of the polar hydroxyl and carboxylic acid groups in 2-hydroxy-9H-carbazole-3-carboxylic acid is expected to increase its aqueous solubility compared to the parent carbazole.
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Aqueous Solubility: The carboxylic acid group can deprotonate to form a carboxylate salt at physiological pH, which would significantly enhance its solubility in aqueous media. The phenolic hydroxyl group also contributes to polarity and hydrogen bonding with water.
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Organic Solubility: Carbazole itself is soluble in various organic solvents like chloroform, acetone, and pyridine.[5] It is expected that 2-hydroxy-9H-carbazole-3-carboxylic acid will exhibit solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols (methanol, ethanol), particularly upon gentle heating. Its solubility in nonpolar solvents like hexane is likely to be low.
Proposed Synthesis Pathway
While a specific, detailed synthesis protocol for 2-hydroxy-9H-carbazole-3-carboxylic acid is not widely published, a plausible synthetic route can be devised based on established carbazole chemistry. A common and effective method for introducing a carboxylic acid group onto an aromatic ring is through Kolbe-Schmitt carboxylation of the corresponding phenol.
Figure 2: Proposed synthesis of 2-hydroxy-9H-carbazole-3-carboxylic acid via the Kolbe-Schmitt reaction.
Experimental Rationale:
The Kolbe-Schmitt reaction is a well-established method for the ortho-carboxylation of phenols. In this proposed synthesis:
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Phenoxide Formation: 2-Hydroxy-9H-carbazole is first treated with a strong base, such as sodium hydroxide or potassium hydroxide, to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion.
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Electrophilic Attack by CO₂: The phenoxide then acts as a nucleophile, attacking carbon dioxide, which serves as the electrophile. This reaction is typically carried out under high pressure and elevated temperature to facilitate the carboxylation. The regioselectivity of this reaction generally favors the ortho position to the hydroxyl group, which in this case would be the 3-position of the carbazole ring.
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Acidification: The final step involves acidification of the reaction mixture with a mineral acid (e.g., HCl) to protonate the carboxylate salt, yielding the desired 2-hydroxy-9H-carbazole-3-carboxylic acid product.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound. While experimental spectra for 2-hydroxy-9H-carbazole-3-carboxylic acid are not available, the expected key features can be predicted based on the functional groups present in the molecule.
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the carbazole ring, the phenolic O-H proton, and the carboxylic acid O-H proton. The aromatic region (typically 7.0-8.5 ppm) will display a complex pattern of doublets and triplets corresponding to the protons on the carbazole nucleus. The exact chemical shifts and coupling constants will be influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group. The N-H proton of the pyrrole ring in carbazoles typically appears as a broad singlet at a downfield chemical shift (around 10-11 ppm). The phenolic O-H and carboxylic acid O-H protons will also be observed as broad singlets at downfield positions, and their chemical shifts will be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy:
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. The spectrum is expected to show 13 distinct signals corresponding to the 13 carbon atoms in the structure. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield chemical shift, typically in the range of 165-185 ppm. The carbons of the aromatic rings will resonate in the region of 110-150 ppm. The carbon attached to the hydroxyl group (C-2) will be shifted downfield compared to the unsubstituted carbazole due to the deshielding effect of the oxygen atom.
Infrared (IR) Spectroscopy:
IR spectroscopy is a powerful tool for identifying the functional groups in a molecule. The IR spectrum of 2-hydroxy-9H-carbazole-3-carboxylic acid is expected to exhibit the following characteristic absorption bands:
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O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration in a carboxylic acid dimer.
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O-H Stretch (Phenol): A broad absorption band around 3200-3600 cm⁻¹, corresponding to the stretching vibration of the phenolic hydroxyl group.
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N-H Stretch: A sharp to moderately broad absorption band around 3300-3500 cm⁻¹, indicative of the N-H stretching vibration of the carbazole ring.
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C=O Stretch: A strong, sharp absorption band in the region of 1680-1710 cm⁻¹, corresponding to the carbonyl stretching vibration of the carboxylic acid.
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C=C Aromatic Stretch: Several medium to weak absorption bands in the region of 1450-1600 cm⁻¹.
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C-O Stretch: Absorption bands in the region of 1210-1320 cm⁻¹ (from the carboxylic acid and phenol).
Mass Spectrometry:
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at m/z = 227, corresponding to the molecular weight of the compound. Common fragmentation patterns may include the loss of water (M-18), the loss of the hydroxyl group (M-17), and the loss of the carboxylic acid group (M-45). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its fragments.
Chemical Reactivity and Potential Applications
The chemical reactivity of 2-hydroxy-9H-carbazole-3-carboxylic acid is dictated by its three key functional components: the carbazole nucleus, the phenolic hydroxyl group, and the carboxylic acid group.
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Carbazole Nucleus: The electron-rich carbazole ring system can undergo electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation. The positions of substitution will be directed by the existing hydroxyl and carboxylic acid groups.
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Phenolic Hydroxyl Group: The hydroxyl group can be alkylated or acylated to form ethers and esters, respectively. It also activates the aromatic ring towards electrophilic substitution.
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Carboxylic Acid Group: The carboxylic acid functionality can undergo esterification with alcohols, amidation with amines, and reduction to the corresponding primary alcohol.
The presence of these versatile functional groups makes 2-hydroxy-9H-carbazole-3-carboxylic acid a valuable building block for the synthesis of more complex molecules. Carbazole derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The hydroxyl and carboxylic acid moieties on this particular scaffold provide opportunities for creating derivatives with enhanced solubility and the potential for targeted interactions with biological macromolecules, making it a promising starting point for the development of new therapeutic agents.
Experimental Protocols
Protocol 1: Determination of Melting Point
Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.
Methodology:
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A small amount of the crystalline 2-hydroxy-9H-carbazole-3-carboxylic acid is placed in a capillary tube, which is then sealed at one end.
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The capillary tube is placed in a calibrated melting point apparatus.
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The temperature is raised slowly (approximately 1-2 °C per minute) as the melting point is approached.
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The temperature range over which the solid begins to melt and completely liquefies is recorded as the melting point. A narrow melting range is indicative of high purity.
Protocol 2: Determination of Solubility
Rationale: Understanding the solubility of a compound in various solvents is crucial for its formulation and for designing further chemical reactions.
Methodology:
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A known amount of 2-hydroxy-9H-carbazole-3-carboxylic acid (e.g., 1 mg) is added to a small vial.
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A measured volume (e.g., 100 µL) of the solvent to be tested (e.g., water, ethanol, DMSO) is added to the vial.
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The mixture is vortexed or sonicated for a set period to facilitate dissolution.
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The mixture is visually inspected for the presence of undissolved solid.
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If the solid dissolves completely, further aliquots of the compound are added until saturation is reached. The solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by analyzing the concentration of the saturated solution.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis
Rationale: HPLC is a powerful analytical technique for assessing the purity of a compound and can be adapted for its quantification. A reverse-phase HPLC method is suitable for a moderately polar compound like 2-hydroxy-9H-carbazole-3-carboxylic acid.[4]
Methodology:
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Mobile Phase Preparation: A suitable mobile phase is prepared, for example, a mixture of acetonitrile and water with a small amount of an acid modifier like formic acid or phosphoric acid to ensure the carboxylic acid remains protonated.[4]
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Sample Preparation: A dilute solution of 2-hydroxy-9H-carbazole-3-carboxylic acid is prepared in a suitable solvent (e.g., a mixture of the mobile phase components).
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Chromatographic Conditions:
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Column: A C18 reverse-phase column is typically used.
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Detection: UV detection at a wavelength where the compound has strong absorbance (to be determined by UV-vis spectroscopy).
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Flow Rate: A typical flow rate is 1 mL/min.
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Injection Volume: A small volume (e.g., 10 µL) of the sample solution is injected.
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Data Analysis: The retention time of the peak corresponding to the compound is recorded. The purity can be estimated from the relative area of the main peak.
Safety and Handling
While a specific material safety data sheet (MSDS) for 2-hydroxy-9H-carbazole-3-carboxylic acid is not widely available, general precautions for handling aromatic carboxylic acids and carbazole derivatives should be followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
2-hydroxy-9H-carbazole-3-carboxylic acid is a fascinating molecule with significant potential as a building block in the synthesis of novel compounds for various applications, particularly in the pharmaceutical industry. While a complete experimental dataset for its physicochemical and spectroscopic properties is yet to be established in the public literature, this technical guide provides a robust, predictive framework based on the known chemistry of its constituent functional groups and related carbazole analogues. The proposed synthetic route and analytical methods offer a practical starting point for researchers wishing to work with this compound. Further experimental investigation is warranted to fully elucidate the properties of this promising carbazole derivative and unlock its full potential in scientific research and development.
References
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MOLBASE. (n.d.). 2-hydroxy-9H-carbazole-3-carboxylic acid|14501-64-5. MOLBASE Encyclopedia. Retrieved January 11, 2026, from [Link]
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FooDB. (2019, November 26). Showing Compound 2-Hydroxy-3-methyl-9H-carbazole (FDB011494). Retrieved January 11, 2026, from [Link]
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SIELC Technologies. (2018, February 16). 9H-Carbazole-3-carboxylic acid, 2-hydroxy-. Retrieved January 11, 2026, from [Link]
- Patel, R. P., & Patel, R. G. (2012).
- Kowalska, P., & Szterk, A. (2020). Biological Activity of Carbazole Derivatives. Mini-Reviews in Medicinal Chemistry, 20(14), 1276-1290.
